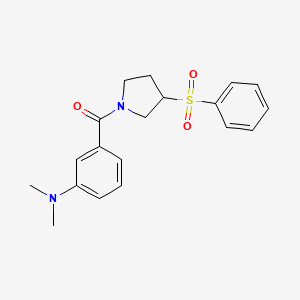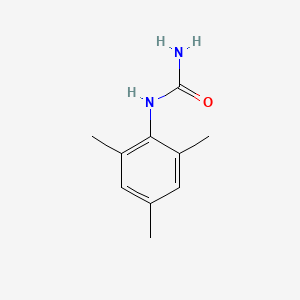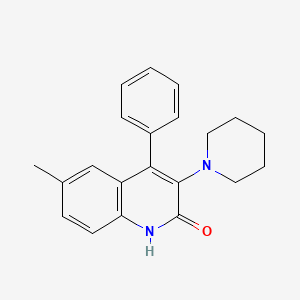![molecular formula C22H18ClN7O3 B2859483 3-(4-chlorobenzyl)-6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207031-30-8](/img/structure/B2859483.png)
3-(4-chlorobenzyl)-6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a chlorobenzyl group, an ethoxyphenyl group, an oxadiazole ring, and a triazolopyrimidinone ring. These groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic rings. The electron-withdrawing chloro group on the benzyl ring could potentially influence the compound’s electronic properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the electron-withdrawing chloro group and the electron-donating ethoxy group. The oxadiazole and triazolopyrimidinone rings could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chloro group could increase its lipophilicity, while the presence of the oxadiazole and triazolopyrimidinone rings could contribute to its stability .Scientific Research Applications
Structural Rearrangements and Antituberculosis Activity
The rearrangement of thiazolopyrimidines into triazolopyrimidines, through the reduction of C=N bond, has led to the preparation of triazolopyrimidines with potential antituberculosis activity. Lashmanova et al. (2019) investigated this transformation and the structural confirmation of the compounds was supported by single crystal X-ray diffraction. This research opens pathways for the development of new antituberculosis agents by exploiting structural rearrangements (Lashmanova, E. A., Agarkov, A., Rybakov, V., & Shiryaev, A., 2019).
Novel Fused Triazolothiadiazol Derivatives and Anticancer Activity
The synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives has been reported by Nagaraju et al. (2013), focusing on their potential anticancer activity. These derivatives were synthesized through a multi-step reaction sequence and represent a new class of compounds with potential for further development in anticancer therapy (Nagaraju, K., Kotaiah, Y., Sampath, C., Harikrishna, N., & Rao, C., 2013).
Antihypertensive Derivatives and Molecular Modeling
A study conducted by Keshari et al. (2020) utilized pharmacophore modeling and molecular property analysis to synthesize derivatives of oxazolo/thiazolo-[3,2-a]-pyrimidin-3(2H)-one and 1,5-dihydroimidazo-[1,2-a]-pyrimidin-3(2H)-one showing significant antihypertensive activity. This research highlights the importance of molecular design in the development of new antihypertensive drugs (Keshari, M., Khan, R., Khalilullah, H., Yusuf, M., & Ahmed, B., 2020).
Future Directions
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN7O3/c1-2-32-17-6-4-3-5-16(17)20-25-18(33-27-20)12-29-13-24-21-19(22(29)31)26-28-30(21)11-14-7-9-15(23)10-8-14/h3-10,13H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJVKQINRNOKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(1H-pyrrol-1-yl)propyl]-1H-imidazole](/img/structure/B2859400.png)



![3-Benzyl-2-benzylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2859406.png)



![5-Amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B2859411.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2859412.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2859414.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2859419.png)
![3-(1-Methylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride](/img/structure/B2859421.png)